molecular formula C15H15N3O2S B2707218 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-17-8

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2707218
CAS No.: 941968-17-8
M. Wt: 301.36
InChI Key: RIMVWGBUXUHQJW-UHFFFAOYSA-N
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Description

The compound “2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is a cell-permeable, highly potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC₅₀ value of 9 nM . It is also known as a TNIK inhibitor, KY-05009 . It has been shown to block multiple effects of TGF-β1 in tumor cells .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Biological Importance of Thiazole Derivatives

Thiazole and its derivatives, including compounds structurally related to "2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide," are recognized for their broad spectrum of biological activities. These activities span from antimicrobial, anticancer, to anti-inflammatory effects, making them compounds of great importance in medicinal chemistry. For instance, the synthesis and study of 2-(thio)ureabenzothiazoles highlight their significance as potential therapeutic agents, with some derivatives being used in the treatment of rheumatoid arthritis and systemic lupus erythematosus, as well as in fungicides and herbicides (Rosales-Hernández et al., 2022).

Antimicrobial and Antitumor Applications

The exploration of novel thiazole derivatives has led to the identification of compounds with potent antimicrobial and antitumor activities. These derivatives are the subject of numerous patents, indicating their potential as new drug molecules. The therapeutic applications of thiazole derivatives reported in international patents have been extensively discussed, reflecting the thiazole ring's utility in developing drugs with fewer side effects (Leoni et al., 2014).

Pharmacological Activities of Benzothiazoles

Benzothiazole derivatives, closely related to the core structure , have shown a wide array of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and especially antitumor properties. Some benzothiazole compounds are already in clinical use for various treatments, emphasizing the benzothiazole nucleus's significance in drug discovery and the potential for developing novel therapeutic agents (Kamal et al., 2015).

Mechanism of Action

The compound acts as a highly potent, ATP competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a K i value of 100 nM and an IC 50 value of 9 nM . It blocks multiple effects of TGF-β1 in A549 human lung adenocarcinoma cells, including nuclear translocation of β-catenin, TNIK binding to TCF4, phosphorylation of TCF4, and phosphorylation and nuclear translocation of Smad2/3 .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-8-2-4-9(5-3-8)14(20)18-15-17-12-10(13(16)19)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMVWGBUXUHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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